5-Azido-2-methylbenzonitrile
Description
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-2-3-8(11-12-10)4-7(6)5-9/h2-4H,1H3 |
InChI Key |
JNERPLFWWSDDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Azido 2 Methylbenzonitrile
Strategic Precursor Selection and Design for the Synthesis of 5-Azido-2-methylbenzonitrile (B6218400)
Alternative precursors could include derivatives of p-toluidine (B81030) (4-methylaniline) or 2-bromo-4-methylbenzonitrile. libretexts.orgnih.gov For instance, starting with p-toluidine would require the introduction of both the nitrile and the azide (B81097) groups. This might involve bromination, followed by cyanation and then conversion of the amino group to an azide. libretexts.org The selection of such precursors adds complexity to the synthesis compared to starting with 5-Amino-2-methylbenzonitrile (B1273788).
The design of the synthesis must consider the directing effects of the substituents on the benzene (B151609) ring. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. Starting with a precursor where the relative positions of the existing groups facilitate the desired substitution pattern is a key strategic consideration.
Classical Synthetic Routes for Introducing Azido (B1232118) and Nitrile Functionalities onto the Benzonitrile (B105546) Core
Classical methods for synthesizing this compound typically involve multi-step processes that have been well-documented in organic chemistry for the formation of aryl azides and nitriles.
The most direct classical route to this compound employs the diazotization of 5-Amino-2-methylbenzonitrile. This process involves two main steps:
Diazotization : The primary aromatic amine, 5-Amino-2-methylbenzonitrile, is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5°C). lkouniv.ac.inlibretexts.org Nitrous acid is unstable and is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). lkouniv.ac.in This reaction converts the amino group into a diazonium salt, forming 2-cyano-4-methylbenzenediazonium chloride.
Azidodeamination : The resulting diazonium salt is then treated with a source of azide ions, most commonly sodium azide (NaN₃). This leads to the replacement of the diazonium group (-N₂⁺) with an azide group (-N₃), yielding the final product, this compound, and releasing nitrogen gas.
This method is widely used for the synthesis of aryl azides from anilines due to its reliability and relatively high yields. organic-chemistry.org
Table 1: Typical Reagents for Diazotization-Azidodeamination
| Step | Reagent | Purpose |
|---|---|---|
| Diazotization | Sodium Nitrite (NaNO₂) & Hydrochloric Acid (HCl) | Generates nitrous acid to form the diazonium salt from the primary amine. |
While starting with a precursor that already contains the nitrile group is often preferred, methods exist to introduce it onto a pre-existing azido-substituted ring. One of the most established methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . acs.org
If the synthesis were to start from a precursor like 5-azido-2-methylaniline, the amino group could be converted to a diazonium salt, which is then reacted with a copper(I) cyanide (CuCN) solution. This would replace the diazonium group with a nitrile. However, applying this to generate this compound would be a less direct route compared to the diazotization of 5-Amino-2-methylbenzonitrile.
More recent developments in cyanation include palladium-catalyzed reactions, which can convert aryl halides or triflates into nitriles using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄Fe(CN)₆). chemrevlett.comgoogle.com For example, if 5-azido-2-methyl-1-bromobenzene were a viable precursor, it could potentially be converted to the target compound via a palladium-catalyzed cyanation reaction.
Modern and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact.
While specific literature on the catalytic synthesis of this compound is sparse, general advancements in the synthesis of aryl azides and nitriles are applicable.
For the introduction of the azide group, copper-catalyzed reactions have emerged as a powerful alternative to traditional methods. asianpubs.orgrsc.org These reactions can form aryl azides from aryl halides (such as aryl iodides or bromides) and sodium azide under milder conditions than some classical methods. asianpubs.orgresearchgate.net For instance, a hypothetical synthesis could involve a copper(I)-catalyzed reaction between 5-bromo-2-methylbenzonitrile (B118137) and sodium azide. asianpubs.orgrsc.org
For the cyanation step, nickel-catalyzed reactions have been developed for the conversion of C-N bonds in amines to nitriles. acs.org A novel approach involves using carbon dioxide and ammonia (B1221849) as the source for the cyano group in the presence of a nickel catalyst. acs.orggoogle.com This method provides a cyanide-free route to valuable nitriles. acs.org
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. baseclick.eu Several principles can be applied to the synthesis of this compound:
Atom Economy : Reactions like the azide-alkyne cycloaddition, which are related to the use of azides, are highly atom-economical as they incorporate all atoms from the reactants into the final product. baseclick.euajgreenchem.com While not directly part of the synthesis of the title compound itself, the high utility of azides in these reactions underscores their importance in green chemistry. baseclick.eu
Safer Solvents and Reagents : Research is ongoing to replace hazardous reagents and solvents. For example, the development of safer diazotransfer reagents like imidazole-1-sulfonyl azide can be an alternative to potentially explosive options. organic-chemistry.org Additionally, performing reactions in water or using solvent-free conditions where possible is a key goal. baseclick.eu Recent work has also focused on safer methods for producing sodium azide itself, a key reagent in this synthesis. rsc.orgrsc.org
Catalysis : As mentioned, the use of catalysts can reduce energy consumption by lowering reaction temperatures and can lead to higher selectivity, reducing waste. asianpubs.orgnih.gov Metal-free azidation methods are also being developed to avoid the use of heavy metals. nih.gov
Renewable Feedstocks : A long-term goal in green chemistry is the use of renewable starting materials. While the precursors for this compound are currently derived from petrochemical sources, future advancements may provide bio-based routes.
Table 2: Comparison of Synthetic Approaches
| Approach | Key Features | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Classical Diazotization | Well-established, uses 5-amino-2-methylbenzonitrile. lkouniv.ac.in | Reliable, direct route. | Use of unstable diazonium salts, requires low temperatures. |
| Catalytic Azidation | Copper or other metal-catalyzed reaction of an aryl halide. asianpubs.org | Milder conditions, potentially higher yields. | Requires a halogenated precursor, metal catalyst contamination. |
| Catalytic Cyanation | Palladium or Nickel-catalyzed reaction. acs.orgchemrevlett.com | Can use alternative precursors, avoids highly toxic cyanides in some cases. acs.org | May require more complex ligands and conditions. |
| Green Chemistry Approaches | Focus on safer reagents, atom economy, and catalysis. baseclick.eunih.gov | Reduced environmental impact, increased safety. | May not yet be optimized for this specific compound. |
Optimization of Reaction Conditions and Isolation Procedures for this compound
The efficiency and yield of the synthesis of this compound can be significantly influenced by several reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity.
Diazotization Step: The choice of acid and the control of temperature are paramount during the formation of the diazonium salt from 5-amino-2-methylbenzonitrile.
Acid: While hydrochloric acid is commonly used, some protocols suggest that the use of p-toluenesulfonic acid (p-TsOH) can lead to the formation of more stable arenediazonium tosylate salts, which can result in cleaner reactions and higher yields of the final azide. organic-chemistry.org The use of sulfuric acid has also been reported to provide cleaner reaction profiles in some instances. acs.org
Temperature: Maintaining a low temperature, typically between 0 and 5 °C, is critical to prevent the premature decomposition of the diazonium salt, which would otherwise lead to the formation of phenolic byproducts and reduced yields. lkouniv.ac.in
Nitrite Source: While sodium nitrite is standard, polymer-supported nitrite ions have been developed to facilitate easier work-up and milder reaction conditions. researchgate.net
Azidation Step: The introduction of the azide group is also subject to optimization.
Azide Reagent: Sodium azide is the most common and cost-effective reagent. organic-chemistry.orgresearchgate.net The amount of sodium azide used can be varied, with a slight excess often employed to ensure complete conversion of the diazonium salt.
Solvent and Temperature: The reaction is typically carried out in an aqueous medium at room temperature, allowing for a simple and efficient process. organic-chemistry.org The reaction is often rapid, with the evolution of nitrogen gas serving as a visual indicator of progress. researchgate.net
The following table summarizes typical conditions that can be adapted and optimized for the synthesis of this compound from 5-amino-2-methylbenzonitrile.
| Parameter | Condition | Rationale/Comments | Reference |
|---|---|---|---|
| Starting Material | 5-Amino-2-methylbenzonitrile | Commercially available precursor. | chemicalbook.comtcichemicals.com |
| Diazotizing Agent | NaNO₂ / aq. H₂SO₄ or HCl | Standard, cost-effective method. Low temperature (0-5 °C) is crucial. | lkouniv.ac.in |
| Alternative Diazotizing Agent | NaNO₂ / aq. p-TsOH | Forms more stable diazonium tosylate salts, potentially leading to cleaner reactions. | organic-chemistry.org |
| Alternative Diazotizing Agent | t-BuONO | Allows for reaction under neutral, non-aqueous conditions, suitable for acid-sensitive substrates. | organic-chemistry.org |
| Azide Source | NaN₃ | Common, effective, and readily available azide source. | organic-chemistry.orgresearchgate.net |
| Reaction Solvent | Water, Acetonitrile (B52724), t-BuOH | Aqueous medium is common for Sandmeyer-type reactions. Organic solvents may be used with alternative diazotizing agents. | organic-chemistry.orgorganic-chemistry.org |
| Reaction Temperature | 0-5 °C (Diazotization), Room Temperature (Azidation) | Low temperature for diazonium salt stability, room temperature is often sufficient for the azidation step. | lkouniv.ac.inorganic-chemistry.org |
Isolation and Purification: The isolation of this compound from the reaction mixture typically involves an extractive work-up.
After the reaction is complete, the mixture is often neutralized or made slightly basic.
The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
The combined organic layers are washed with water and brine to remove any remaining inorganic salts and impurities.
The solvent is removed under reduced pressure to yield the crude product.
Purification of aryl azides should be approached with caution due to their potential instability. ucsb.edu For many applications, the crude product obtained after extraction may be of sufficient purity. If further purification is necessary, flash column chromatography on silica (B1680970) gel is a common method. However, it is important to minimize the energy input during purification, and distillation or sublimation should be avoided. ucsb.edu It is also recommended to store the purified azide at low temperatures and protected from light to prevent decomposition. ucsb.edu
Considerations for Scalable Synthesis of this compound
The scale-up of the synthesis of this compound requires careful consideration of safety, efficiency, and process control, particularly due to the handling of potentially hazardous intermediates and reagents.
Safety Considerations:
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, large-scale synthesis typically avoids their isolation and uses them as in situ intermediates. scispace.com
Organic Azides: Aryl azides are energetic compounds that can decompose, sometimes violently, upon exposure to heat, shock, or friction. ucsb.edursc.org The thermal stability of the azide is a critical factor. While this compound is expected to be relatively stable, a risk assessment is advisable before proceeding with large-scale synthesis. scispace.com
Sodium Azide: Sodium azide is highly toxic and can react with acids to form the volatile and highly toxic hydrazoic acid. It also forms explosive heavy metal azides. ucsb.edu Careful handling procedures and appropriate personal protective equipment are mandatory.
Continuous Flow Technology: A significant advancement in the scalable and safe synthesis of aryl azides is the use of continuous flow chemistry. scispace.comcam.ac.ukacs.org This technology offers several advantages over traditional batch processing for this specific reaction:
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous intermediates (diazonium salts and the azide product) present at any given time, significantly reducing the risk associated with their potential decomposition. scispace.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for the stability of the diazonium intermediate. scispace.com Efficient mixing of reagents also leads to more consistent product quality.
Automation and Integration: Flow systems can be automated to allow for the sequential execution of the diazotization and azidation steps in a single, continuous process, which can include in-line purification. rsc.orgacs.org This reduces manual handling and improves reproducibility.
A typical flow setup for the synthesis of this compound would involve pumping separate streams of the 5-amino-2-methylbenzonitrile solution (with acid) and the sodium nitrite solution into a cooled reactor coil for diazotization. The resulting stream containing the diazonium salt would then be mixed with a solution of sodium azide in a second reactor to form the final product. scispace.com This can be followed by an in-line liquid-liquid extraction to separate the product.
The following table outlines key considerations for scaling up the synthesis of this compound.
| Consideration | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Safety | Higher risk due to accumulation of large quantities of hazardous intermediates. Requires careful control of exotherms. | Inherently safer due to small reactor volumes and minimal accumulation of hazardous materials. | scispace.comacs.org |
| Temperature Control | Challenging on a large scale, potential for localized "hot spots". | Excellent heat transfer allows for precise and uniform temperature control. | scispace.com |
| Process Control | Batch-to-batch variability can be an issue. | Steady-state operation leads to high consistency and reproducibility. Allows for rapid optimization of reaction parameters. | acs.org |
| Throughput | Limited by the size of the reaction vessel. | Scalability is achieved by running the process for longer durations or by "numbering up" (using multiple reactors in parallel). | cam.ac.uk |
| Isolation | Typically involves large-scale extractive work-up. | Can be integrated with in-line purification techniques like liquid-liquid extraction. | rsc.org |
Chemical Reactivity and Transformations of 5 Azido 2 Methylbenzonitrile
Reactivity of the Azido (B1232118) Functional Group in 5-Azido-2-methylbenzonitrile (B6218400)
The azido group is an energy-rich functional group that serves as a precursor to various nitrogen-containing structures. Its reactivity is central to the utility of this compound in synthetic chemistry, particularly in the realm of click chemistry and bioorthogonal reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. bioclone.net This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org this compound, as an organic azide (B81097), readily participates in CuAAC reactions with terminal alkynes.
The reaction proceeds under the catalysis of a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.gov The process involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to exclusively yield the 1,4-regioisomer of the triazole product. nih.gov The resulting 1,2,3-triazole ring is a stable aromatic heterocycle that can act as a rigid linker or a bioisostere for an amide bond. nih.govnih.gov
The versatility of this reaction allows for the coupling of the this compound core with a diverse range of alkyne-containing molecules, facilitating the rapid construction of compound libraries for various applications. frontiersin.org
Table 1: Representative Examples of CuAAC Reactions with this compound This table is illustrative, showing typical substrates and conditions for CuAAC reactions involving aryl azides.
| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Cu(I) salt | t-BuOH/H₂O | 1-(3-Cyano-4-methylphenyl)-4-phenyl-1H-1,2,3-triazole | >95 |
| Propargyl alcohol | CuSO₄/NaAsc | DMF/H₂O | (1-(3-Cyano-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol | >95 |
| 1-Ethynylcyclohexene | Cu(I) salt | THF | 1-(3-Cyano-4-methylphenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | >90 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Involving this compound
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclic alkyne, such as a cyclooctyne (B158145), without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the stable triazole ring. magtech.com.cn This catalyst-free nature makes SPAAC particularly valuable for applications in biological systems where the toxicity of copper is a concern. nih.govnih.gov
This compound is an excellent substrate for SPAAC reactions. It can be coupled with various cyclooctyne derivatives, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DIBO), under physiological conditions. vu.nlkoreascience.kr The reaction kinetics can be influenced by the structure of both the azide and the cyclooctyne. vu.nl This transformation provides a powerful tool for covalently modifying biomolecules or materials that have been functionalized with a strained alkyne. nih.gov
Table 2: Expected Reactivity in SPAAC with this compound This table illustrates the expected high-efficiency coupling of this compound with common strained alkynes.
| Strained Alkyne | Reaction Conditions | Product Structure | Key Feature |
|---|---|---|---|
| Bicyclo[6.1.0]nonyne (BCN) | Physiological pH, RT | Fused cyclooctane-triazole ring | Good kinetics, less sterically demanding vu.nl |
| Dibenzocyclooctynol (DIBO) | Aqueous buffer, RT | Fused dibenzocyclooctadiene-triazole ring | Exceptionally fast reaction rates nih.gov |
Staudinger Reaction and Reductive Transformations of the Azido Moiety in this compound
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.org This two-step process involves the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate with the concomitant loss of dinitrogen (N₂). organic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and the corresponding phosphine oxide. organic-chemistry.org
Applying the Staudinger reduction to this compound results in the formation of 5-amino-2-methylbenzonitrile (B1273788). This transformation is highly chemoselective, leaving the nitrile group intact under the mild reaction conditions. The reaction is often preferred over harsher reduction methods, such as catalytic hydrogenation, when other sensitive functional groups are present in the molecule. The resulting aminobenzonitrile is a valuable synthetic intermediate.
Thermal and Photochemical Decomposition Pathways of this compound
Aryl azides are known to be thermally and photochemically labile. Upon heating or irradiation with UV light, this compound is expected to decompose, extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. wikipedia.orgrsc.org
The thermal decomposition is a first-order reaction where the rate-determining step is the formation of the nitrene. rsc.org The temperature required for decomposition depends on the electronic nature of the substituents on the aromatic ring.
Photochemical decomposition can be induced by irradiating the azide at a wavelength corresponding to its absorption maximum. sci-hub.senih.gov This method allows for the generation of the nitrene intermediate at low temperatures, which can be advantageous for trapping highly reactive species. wikipedia.org The photolysis of aryl azides typically proceeds through the formation of an excited singlet state, which then loses N₂ to form the singlet nitrene. nih.gov
Generation and Reactivity of Nitrene Intermediates from this compound
The decomposition of this compound generates the corresponding 3-cyano-4-methylphenylnitrene. Nitrenes are electron-deficient species and exist in two spin states: a singlet state and a triplet ground state. wikipedia.org The initially formed singlet nitrene is highly reactive and can undergo several transformations:
Intramolecular C-H Insertion: The nitrene can insert into adjacent C-H bonds, such as those of the methyl group, to form cyclic products.
Ring Expansion: A common reaction for aryl nitrenes is rearrangement to a seven-membered ring dehydroazepine intermediate, which can be trapped by nucleophiles. wikipedia.org
Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to the more stable triplet state. nih.gov Triplet nitrenes behave as diradicals and typically undergo radical-type reactions, such as hydrogen abstraction.
The specific reaction pathway is highly dependent on the reaction conditions, including temperature, solvent, and the presence of trapping agents. sci-hub.seuva.nl The generation of these nitrene intermediates opens up pathways for the synthesis of complex nitrogen-containing heterocyclic structures. nih.govchemrxiv.org
Reactivity of the Nitrile Functional Group in this compound
The nitrile group (-C≡N) in this compound is a robust functional group that can also be transformed into other valuable functionalities, typically under conditions that would also affect the azide group. Therefore, transformations of the nitrile are often planned in sequence with reactions of the azide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (5-azido-2-methylbenzoic acid) under either acidic or basic conditions, typically requiring heat. lumenlearning.comorganicchemistrytutor.comlibretexts.org The reaction proceeds through an intermediate amide (5-azido-2-methylbenzamide), which can sometimes be isolated under milder conditions. byjus.com Given the potential instability of the azide group under harsh heating and acidic/basic conditions, this transformation must be approached with care.
Reduction: The nitrile group can be reduced to a primary amine ( (5-azido-2-methylphenyl)methanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.ukwikipedia.org Catalytic hydrogenation would simultaneously reduce the azide group. organic-chemistry.org However, reagents like LiAlH₄ can selectively reduce the nitrile, although they may also react with the azide. Chemoselective reduction often requires careful selection of reagents and conditions. thieme-connect.denih.govorganic-chemistry.org
The dual functionality of this compound allows for orthogonal or sequential chemical modifications, making it a highly adaptable scaffold in the synthesis of complex molecules.
[3+2] Cycloaddition Reactions of the Nitrile Group with Azides for Tetrazole Formation
The [3+2] cycloaddition reaction between a nitrile and an azide is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. This reaction, often referred to as a "click" reaction, involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form a five-membered heterocyclic ring. In the case of this compound, the nitrile group can react with an azide, such as sodium azide, to form a tetrazole ring.
The formation of tetrazoles from nitriles is often catalyzed by acids or metal catalysts. nih.gov Lewis acids and Brønsted acids can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide anion. youtube.com A variety of catalytic systems have been developed to promote this transformation, including zinc(II) salts, aluminum chloride, and silica (B1680970) sulfuric acid. nih.govrsc.org The reaction is typically carried out in a solvent such as DMF and may require heating. nih.govchalcogen.ro The general scheme for this reaction is the cycloaddition of the nitrile with sodium azide. researchgate.net The resulting tetrazole products are often solid and can be isolated by precipitation upon acidification of the reaction mixture. youtube.com
The tetrazole functional group is considered a bioisostere of the carboxylic acid group, as it has a similar pKa and can participate in similar biological interactions. chalcogen.ro This has led to the incorporation of tetrazoles into many pharmaceutical compounds.
Table 1: Catalysts and Conditions for Tetrazole Synthesis from Nitriles
| Catalyst | Reagents | Solvent | Conditions | Yield (%) |
| Silica Sulfuric Acid | Nitrile, Sodium Azide | DMF | Reflux | 72-95 |
| Zinc Bromide | DNA-Conjugated Nitrile, Sodium Azide | - | - | Moderate to Excellent |
| Ammonium Chloride | Benzonitrile (B105546), Sodium Azide | DMF | Heating | Low (22) |
| Metal-Free | Nitrile, Sodium Azide | DMSO | 110°C | Good to Excellent |
Nucleophilic Additions to the Nitrile Group of this compound (e.g., alcoholysis, aminolysis)
The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. This leads to the formation of an intermediate imine, which can then be hydrolyzed to a ketone or react further.
Alcoholysis: In the presence of an alcohol and an acid catalyst, nitriles can undergo alcoholysis to form esters. The reaction proceeds through the formation of an intermediate imidate, which is then hydrolyzed.
Aminolysis: The reaction of nitriles with amines, known as aminolysis, can lead to the formation of amidines. This reaction typically requires a catalyst and may involve heating. The process involves the nucleophilic addition of the amine to the nitrile carbon, followed by proton transfer to form the amidine.
Hydrolysis of the Nitrile Group to Carboxylic Acid or Amide Derivatives of this compound
The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. researchgate.net
Acidic Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. masterorganicchemistry.com Water then acts as a nucleophile, attacking the carbon and leading to the formation of a protonated amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, 5-azido-2-methylbenzoic acid. mnstate.edu
Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an amide. The amide can then be further hydrolyzed under basic conditions to the carboxylate salt, which upon acidification yields 5-azido-2-methylbenzoic acid. masterorganicchemistry.com
The hydrolysis of nitriles can sometimes be stopped at the amide stage by carefully controlling the reaction conditions. mdpi.org The conversion of amides to carboxylic acids can also be achieved under mild conditions using various reagents. organic-chemistry.org
Reductive Transformations of the Nitrile Group in this compound
The nitrile group in this compound can be reduced to a primary amine or an aldehyde using different reducing agents. wikipedia.org
Reduction to Primary Amines: A common method for the reduction of nitriles to primary amines is catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum. wikipedia.orggoogle.com This process involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond. wikipedia.org Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used to achieve this transformation, yielding (5-azido-2-methylphenyl)methanamine. libretexts.orgyoutube.com Other reagents such as diisopropylaminoborane (B2863991) have also been shown to effectively reduce nitriles to primary amines. organic-chemistry.org
Reduction to Aldehydes: The reduction of a nitrile to an aldehyde can be accomplished using diisobutylaluminum hydride (DIBAL-H). libretexts.orgyoutube.com This reagent adds one hydride ion to the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the corresponding aldehyde, 5-azido-2-methylbenzaldehyde. wikipedia.orglibretexts.org
Table 2: Reduction Products of Nitriles
| Reagent | Product |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Primary Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |
Reactions Involving the Aromatic Ring System of this compound
The aromatic ring of this compound is substituted with an azide group and a methyl group, which influence its reactivity in electrophilic aromatic substitution and other reactions.
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The rate and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring. masterorganicchemistry.com
In this compound, we have three substituents to consider: the azide (-N₃) group, the methyl (-CH₃) group, and the nitrile (-CN) group.
Methyl group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive effect. uci.edu
Azide group (-N₃): The directing effect of the azide group is less straightforward. It has a withdrawing inductive effect but can donate electrons through resonance. Generally, it is considered a deactivating group and an ortho, para-director.
Nitrile group (-CN): This is a deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. uci.edu
The positions on the aromatic ring are numbered relative to the nitrile group. The methyl group is at position 2, and the azide group is at position 5. The directing effects of these groups will determine the position of substitution for an incoming electrophile. The powerful deactivating and meta-directing effect of the nitrile group, combined with the ortho, para-directing effects of the methyl and azide groups, will influence the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The interplay of these electronic effects, along with steric hindrance, will dictate the regioselectivity of the substitution.
Metal-Catalyzed Cross-Coupling Reactions on this compound Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not detailed in the provided search results, the presence of functional groups on the aromatic ring allows for potential cross-coupling reactions.
For these reactions to occur, the aromatic ring typically needs to be functionalized with a leaving group, such as a halide. If a derivative of this compound containing a halogen (e.g., bromo or iodo) were available, it could participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.
Additionally, the azide group itself can be a precursor for other functional groups that can participate in cross-coupling reactions. For instance, organic azides have been used as nitrogen sources in metal-catalyzed C-N bond forming reactions. ibs.re.kr
Chemo- and Regioselectivity in Multi-Functionalized this compound
The presence of multiple functional groups in this compound raises important questions regarding the selectivity of its reactions. The outcome of a reaction is determined by which functional group participates and, in the case of intermolecular reactions, the orientation in which the reactants combine.
In the context of [3+2] cycloaddition reactions, a common transformation for organic azides, the regioselectivity is a key consideration, particularly with unsymmetrical alkynes. The electronic nature of the substituents on the aromatic ring of the azide plays a crucial role in directing the orientation of the cycloaddition. For aryl azides, the introduction of electron-withdrawing groups can influence the stability of the intermediate phosphazides in Staudinger-type reactions. While specific studies on this compound are limited, research on related systems provides valuable insights. For instance, in nickel-catalyzed azide-alkyne cycloadditions, terminal and cyanoalkynes have been shown to yield 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively, demonstrating that substituent effects can precisely control regioselectivity.
Upon thermal or photochemical decomposition, the azide group of this compound extrudes nitrogen gas to form the corresponding aryl nitrene, 5-cyano-2-methylphenylnitrene. This highly reactive intermediate can then undergo a variety of transformations. The chemo- and regioselectivity of these subsequent reactions are dictated by the competition between intramolecular and intermolecular pathways.
Intramolecularly, the nitrene can react with the adjacent methyl group or the aromatic ring. The presence of an ortho-alkyl group on an aryl nitrene can lead to intramolecular C-H bond insertion to form a five-membered ring or other rearrangement products. Studies on the cyclization of ortho-substituted N-arylbenzimidoyl nitrenes have shown that an ortho-methoxycarbonyl group can effectively compete with an unsubstituted ortho-position in directing the cyclization. This suggests that the ortho-methyl group in this compound could be a reactive site for the generated nitrene.
Furthermore, the cyano group, being an electron-withdrawing group, influences the electronic properties of the phenyl ring and the nitrene. Theoretical and experimental studies on cyano-substituted singlet phenyl nitrenes have indicated that an ortho-cyano group does not retard the rate of ring expansion, a common reaction for aryl nitrenes, whereas a para-cyano group does. This suggests a complex interplay of steric and electronic effects in determining the preferred reaction pathway.
| Reaction Type | Potential Products | Controlling Factors |
| [3+2] Cycloaddition | 1,4-disubstituted triazole, 1,5-disubstituted triazole | Electronic and steric properties of the alkyne, catalyst (if any) |
| Thermal/Photochemical Decomposition | Intramolecular C-H insertion products (e.g., indolines), ring expansion products (azepines), intermolecular trapping products | Reaction conditions (temperature, solvent, presence of trapping agents), electronic nature of substituents |
Mechanistic Studies of Transformations Involving this compound
The transformations of this compound are underpinned by detailed reaction mechanisms that can be elucidated through a combination of experimental and computational methods.
The primary mechanistic pathway for the reactivity of this compound involves the initial formation of a nitrene intermediate. The thermal or photochemical decomposition of aryl azides to nitrenes is a well-established process. Computational studies on the decomposition of azides have provided insights into the energetics of this step, confirming that nitrene formation is the initial and often rate-determining step.
Once the 5-cyano-2-methylphenylnitrene is generated, its subsequent reactions are governed by the relative activation barriers of the competing pathways. Mechanistic studies on related systems provide a framework for understanding these processes.
Intramolecular Reactions: The mechanism of intramolecular C-H insertion by the nitrene into the ortho-methyl group would proceed through a cyclic transition state. The feasibility of this pathway depends on the geometric proximity of the nitrene to the C-H bonds of the methyl group and the activation energy of the insertion process. Computational studies can model these transition states and predict the likelihood of such a reaction.
Ring expansion of the aryl nitrene to a seven-membered ring dehydroazepine is another plausible intramolecular pathway. The mechanism of this rearrangement has been studied for various substituted phenylnitrenes. Theoretical calculations have shown that the presence and position of substituents, such as the cyano group, can significantly affect the barrier height for this cyclization. An ortho-cyano group, for instance, has been computationally and experimentally shown not to retard the rate of cyclization at the substituted carbon.
Intermolecular Reactions: In the presence of suitable trapping agents, the nitrene can undergo intermolecular reactions. For example, reaction with alkenes can lead to the formation of aziridines. The mechanism of such reactions can be either concerted or stepwise, depending on the spin state of the nitrene (singlet or triplet).
[3+2] Cycloaddition Reactions: The mechanism of the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne is generally considered to be a concerted process. However, metal-catalyzed versions of this reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the nickel-catalyzed reaction, proceed through distinct mechanistic pathways involving metallacycle intermediates. Density functional theory (DFT) calculations have been instrumental in elucidating these mechanisms, explaining the observed chemo- and regioselectivity. For this compound, the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group would influence the frontier molecular orbital energies of the azide, thereby affecting the kinetics and regiochemical outcome of the cycloaddition.
| Transformation | Mechanistic Steps | Key Intermediates/Transition States |
| Nitrene Formation | N₂ extrusion from the azide | Singlet and/or triplet 5-cyano-2-methylphenylnitrene |
| Intramolecular C-H Insertion | H-abstraction and radical recombination or concerted insertion | Cyclic transition state |
| Ring Expansion | Electrocyclic ring closure and rearrangement | Dehydroazepine intermediate |
| [3+2] Cycloaddition | Concerted pericyclic reaction or stepwise metal-catalyzed pathway | Metallacycle intermediates (in catalyzed reactions) |
Derivatization and Application of 5 Azido 2 Methylbenzonitrile As a Synthetic Building Block
Synthesis of Diverse Chemical Scaffolds Utilizing 5-Azido-2-methylbenzonitrile (B6218400)
The strategic placement of the reactive azide (B81097) and nitrile functionalities on the methyl-substituted benzene (B151609) ring makes this compound an ideal starting point for generating a variety of molecular scaffolds. The azide group is particularly amenable to cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This reaction allows for the efficient and specific covalent linking of the this compound unit to molecules containing an alkyne group. The result is the formation of a stable 1,2,3-triazole ring, which acts as a rigid linker and a key structural element in the new scaffold. Research has shown that methylbenzonitrile and quinoline (B57606) structures may serve as advantageous scaffolds for developing potent dual A2A/A2B adenosine (B11128) receptor (AR) antagonists. nih.gov In one such synthetic approach, a triazole-pyrimidine-methylbenzonitrile core was designed and synthesized. nih.gov The key step involved a copper and sodium L-ascorbate catalyzed azide-alkyne coupling, demonstrating the practical application of this building block in creating complex scaffolds with potential biological activity. nih.gov
Incorporation of this compound into Heterocyclic Systems
The incorporation of this compound into heterocyclic systems primarily leverages the high reactivity of the azide group. Organic azides are well-established precursors for a wide array of nitrogen-containing heterocycles, including pyrroles, pyrazoles, isoxazoles, and most commonly, triazoles. mdpi.comresearchgate.net
The most prominent method for incorporating the this compound moiety into a heterocyclic framework is through the [3+2] cycloaddition reaction between its azide group and an alkyne. This reaction forges a five-membered 1,2,3-triazole ring, effectively merging the benzonitrile (B105546) unit with another molecular fragment. A notable example is the synthesis of novel dual A2A/A2B AR antagonists, where the key synthetic step is the coupling between a methylbenzonitrile azide precursor and an alkyne-bearing pyrimidine (B1678525) or quinoline analogue. nih.gov This process directly integrates the nitrogen atoms of the original azide group into the newly formed triazole heterocycle. nih.gov The resulting triazole-pyrimidine-methylbenzonitrile structure showcases the successful incorporation of the building block into a more complex heterocyclic system. nih.gov
Table 1: Synthesis of a Triazole Heterocycle from a Benzonitrile Azide Precursor
| Reactant 1 | Reactant 2 | Heterocyclic Product Core | Reaction Type |
| Azido-methylbenzonitrile derivative | Alkyne-containing pyrimidine | Triazole-pyrimidine-methylbenzonitrile | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Data derived from a study on dual A2A/A2B AR antagonists. nih.gov
This compound in the Construction of Complex Organic Molecules
Beyond simple scaffolds, this compound serves as a critical starting material or intermediate in the multi-step synthesis of complex and functionally sophisticated organic molecules. Its utility lies in its ability to introduce the cyano- and azido-functionalized methylphenyl group into a larger molecular design, which can then be further elaborated.
The synthesis of potent, dual-target A2A/A2B adenosine receptor antagonists illustrates this principle. In this context, the methylbenzonitrile portion of the molecule is identified as a key scaffold for achieving high inhibitory activity. nih.gov The synthesis starts with the core building block and uses the azide's reactivity to link it to other complex fragments, such as quinoline analogues. nih.gov Subsequent chemical modifications to other parts of the newly formed molecule, such as the reduction of a nitro group or hydrolysis of an ester, lead to the final, highly active compound. nih.gov For instance, compound 7i from a reported series, which demonstrated excellent inhibitory activity, was constructed using this building block strategy, highlighting how this compound can be a foundational element in the assembly of complex, high-value molecules for pharmaceutical research. nih.gov
Potential in Materials Science Applications Derived from this compound
The azide functionality makes this compound and its derivatives promising candidates for applications in materials science, particularly in the synthesis of functional polymers and surface modification. The use of azide-alkyne "click chemistry" provides an efficient and orthogonal method for polymer synthesis and post-polymerization modification. ru.nl
A general approach involves incorporating azide-containing monomers into a polymer backbone. ru.nl While not specifically using this compound, studies on azido-functionalized polyisocyanopeptides demonstrate this concept. In this work, monomers containing azide groups were polymerized to create a helical polymer chain decorated with reactive azide side chains. ru.nl
This "azide-ready" polymer can then be functionalized by clicking alkyne-containing molecules onto the side chains. This post-modification approach allows for the precise introduction of a wide variety of functionalities, such as chromophores, bioactive ligands, or solubility-enhancing groups. ru.nl Therefore, this compound could potentially be used as a monomer or a cross-linking agent to create polymers with tailored electronic, optical, or biological properties for advanced materials applications.
Computational and Theoretical Investigations of 5 Azido 2 Methylbenzonitrile
Electronic Structure and Molecular Orbital Analysis of 5-Azido-2-methylbenzonitrile (B6218400) via Quantum Chemical Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining its reactivity. sphinxsai.com
The electronic nature of the benzene (B151609) ring is significantly influenced by its three substituents: the electron-donating methyl group (-CH₃), the electron-withdrawing nitrile group (-CN), and the versatile azido (B1232118) group (-N₃). The interplay of these groups dictates the distribution of electron density across the molecule. The HOMO is typically characterized by π-orbitals distributed across the aromatic ring and the azido group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the π* orbitals of the nitrile group and the benzene ring, marking the regions most susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. sphinxsai.com Theoretical calculations provide a quantitative measure of this gap, as illustrated in the hypothetical data below.
| Molecular Orbital | Energy (eV) | Primary Character and Location |
|---|---|---|
| LUMO+1 | -0.58 | π* orbital (aromatic ring) |
| LUMO | -1.25 | π* orbital (nitrile group and aromatic ring) |
| HOMO | -6.45 | π orbital (azido group and aromatic ring) |
| HOMO-1 | -7.12 | π orbital (aromatic ring) |
Conformational Analysis and Energy Landscapes of this compound
While the benzene ring itself is rigid, the substituents attached to it can exhibit rotational freedom, leading to different conformers. For this compound, the most significant conformational flexibility arises from the rotation of the azido group around the C-N bond. Computational methods can be used to map the potential energy surface (PES) associated with this rotation, identifying energy minima corresponding to stable conformers and the energy barriers separating them.
The azido group is known to be slightly bent. The lowest energy conformation is expected to be one where the azido group is coplanar with the benzene ring to maximize electronic conjugation. Rotation out of this plane would likely lead to an increase in energy. The presence of the adjacent nitrile group could introduce minor steric or electronic effects influencing the precise rotational preference of the azido group. Similarly, the rotation of the methyl group's hydrogen atoms can be modeled, although the energy barriers for methyl rotation are typically very low.
A relaxed scan of the dihedral angle between the plane of the benzene ring and the plane of the azido group would reveal the energy landscape. The results of such an analysis can be summarized in a table of relative energies for key conformations.
| Conformer Description | Dihedral Angle (Ring-N₃) | Relative Energy (kcal/mol) | Status |
|---|---|---|---|
| Coplanar Azide (B81097) | 0° | 0.00 | Energy Minimum |
| Perpendicular Azide | 90° | +3.5 | Transition State |
| Coplanar Azide (opposite) | 180° | 0.05 | Energy Minimum |
Computational Modeling of Reaction Pathways and Transition States for this compound Transformations
Aryl azides are well-known for their ability to undergo thermal or photochemical decomposition to extrude molecular nitrogen (N₂) and form highly reactive nitrene intermediates. acs.orgdiva-portal.org Computational chemistry is an invaluable tool for mapping the reaction coordinates of such transformations, locating the transition state (TS) structures, and calculating the associated activation energies (Ea). acs.orge3s-conferences.org
For this compound, the primary transformation of interest is its decomposition to form the corresponding 5-nitreno-2-methylbenzonitrile. Quantum chemical calculations can model this process, showing the stepwise elongation of the Nα-Nβ bond of the azido group leading to the transition state and eventual bond cleavage. acs.orgresearchgate.net The calculated activation energy for this decomposition provides a quantitative estimate of the thermal stability of the compound.
Furthermore, computational models can explore subsequent reactions of the generated nitrene, such as ring-expansion to a dehydroazepine or participation in cycloaddition reactions. Each potential pathway can be modeled to determine its feasibility.
| Reaction Pathway | Reactant | Transition State (TS) | Product(s) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|---|
| Thermal Decomposition | This compound | TS (N₂ extrusion) | 5-Nitreno-2-methylbenzonitrile + N₂ | ~35-40 |
| [3+2] Cycloaddition | This compound + Ethyne | TS (Cycloaddition) | 1-(2-cyano-4-methylphenyl)-1H-1,2,3-triazole | ~20-25 |
Predictive Studies on Reactivity and Selectivity of this compound
Beyond mapping specific reaction pathways, computational methods can predict the general reactivity and selectivity of a molecule. This is often achieved through the analysis of reactivity descriptors derived from DFT calculations, such as Fukui functions or local softness indices. nih.gov These descriptors identify which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack.
For this compound, such an analysis would likely highlight several key reactive sites:
Nucleophilic Attack: The carbon atom of the nitrile group and aromatic carbons bearing positive partial charges are predicted to be susceptible to nucleophilic attack.
Electrophilic Attack: The terminal nitrogen of the azido group and the electron-rich positions on the aromatic ring are the most likely sites for electrophilic attack.
Cycloadditions: The azido group is a classic 1,3-dipole. Predictive studies can model its reactivity in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes), predicting both the rate of reaction and the regioselectivity of the resulting triazole or triazoline products. acs.orgresearchgate.net
These predictive studies are crucial for designing new synthetic routes and understanding the molecule's potential role in various chemical contexts.
| Atom/Group | Predicted Susceptibility To: | Governing Factor |
|---|---|---|
| Nitrile Carbon | Nucleophilic Attack | High positive partial charge; LUMO contribution |
| Terminal Azido Nitrogen (Nγ) | Electrophilic Attack / Cycloaddition | High negative partial charge; HOMO contribution |
| Internal Azido Nitrogen (Nα) | Cycloaddition | HOMO contribution |
| Aromatic C4 and C6 | Electrophilic Attack | Negative electrostatic potential |
Advanced Characterization Methodologies for 5 Azido 2 Methylbenzonitrile
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural examination of 5-Azido-2-methylbenzonitrile (B6218400), providing insights into its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) of this compound
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks of a molecule. For this compound, the chemical shifts are influenced by the electronic effects of the methyl, cyano, and azido (B1232118) substituents on the benzene (B151609) ring.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The methyl group, being attached to the aromatic ring, would typically appear as a singlet in the upfield region (around 2.4 ppm). The aromatic protons would exhibit more complex splitting patterns in the downfield region (typically 7.0-8.0 ppm), with their specific chemical shifts determined by the positions of the electron-donating methyl group and the electron-withdrawing azido and cyano groups.
In the ¹³C NMR spectrum, separate resonances are expected for each unique carbon atom. The methyl carbon would appear at the high-field end of the spectrum (around 20 ppm). The carbon of the nitrile group typically resonates in the 115-120 ppm range. The aromatic carbons would appear between approximately 110 and 145 ppm, with the carbons directly attached to the substituents showing distinct shifts. For instance, the carbon attached to the azido group would be significantly influenced by its electronegativity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | ~2.4 (s) | ~20 |
| Aromatic (C-H) | ~7.0 - 7.6 (m) | ~120 - 140 |
| Quaternary Aromatic (C-CN) | - | ~112 |
| Quaternary Aromatic (C-CH₃) | - | ~142 |
| Quaternary Aromatic (C-N₃) | - | ~141 |
| Nitrile (CN) | - | ~118 |
(Note: 's' denotes singlet, 'm' denotes multiplet. These are estimated values based on analogous structures.)
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. researchgate.net These methods probe the vibrational modes of the molecule's bonds.
The most characteristic vibrational bands for this compound are associated with the azido (-N₃) and nitrile (-C≡N) groups.
Azido Group (-N₃): This group exhibits a strong and sharp asymmetric stretching vibration, which is a highly characteristic absorption in the IR spectrum, typically appearing in the region of 2100-2160 cm⁻¹. researchgate.net
Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond gives rise to a sharp band of medium intensity in the IR spectrum, generally found between 2220 and 2260 cm⁻¹. researchgate.net The Raman spectrum also shows a strong band in this region. koreascience.kr
Other expected vibrations include C-H stretching from the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |
| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Medium-Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Methyl C-H | Stretch | 2850 - 2960 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound (C₈H₆N₄) is 158.16 g/mol .
In the mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 158. A key fragmentation pathway for aryl azides is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 amu. researchgate.net This would result in a prominent fragment ion peak at m/z 130 (M-28). researchgate.net This initial loss is a characteristic feature of aryl azides. researchgate.net
Further fragmentation of the m/z 130 ion could occur. For instance, the loss of a hydrogen cyanide (HCN) molecule (27 amu) from the benzonitrile (B105546) structure is a common fragmentation pathway for nitriles, which would lead to a peak at m/z 103. The fragmentation of the methyl group could also be observed.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 158 | [C₈H₆N₄]⁺ | Molecular Ion (M⁺) |
| 130 | [C₈H₆N]⁺ | Loss of N₂ from the molecular ion |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
For a derivative of this compound, a single crystal X-ray diffraction analysis would reveal the conformation of the molecule and how the molecules pack together in the crystal lattice. mdpi.com This information is critical for understanding solid-state properties and for confirming structural assignments made by other spectroscopic methods.
Chromatographic Techniques for Purity Assessment and Separation of this compound
Chromatographic techniques are fundamental for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for analyzing compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram, often detected using a UV detector set to a wavelength where the aromatic system absorbs strongly.
Gas Chromatography (GC): Provided that this compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. The compound would be vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. However, the thermal lability of the azide (B81097) group might pose a challenge, potentially requiring careful optimization of the injection temperature to avoid decomposition.
Emerging Research Frontiers and Future Directions for 5 Azido 2 Methylbenzonitrile
Integration of 5-Azido-2-methylbenzonitrile (B6218400) into Supramolecular Chemistry
Supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules, is an area where this compound holds considerable promise. The azide (B81097) and nitrile functional groups are capable of participating in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the cornerstone of supramolecular assembly.
The azide group, in particular, can act as a versatile ligand, capable of coordinating with metal ions to form metallosupramolecular structures. mdpi.com The self-assembly of metal ions and organic ligands is a primary route to constructing intricate multidimensional and topological architectures. mdpi.com The specific geometry and electronic properties of this compound could direct the formation of unique supramolecular frameworks with potential applications in catalysis, molecular recognition, and materials science. Research in this area would involve exploring the coordination chemistry of this compound with various metal centers and studying the resulting self-assembled structures.
Furthermore, the aromatic ring of this compound can engage in π-π stacking interactions, another critical force in the construction of supramolecular assemblies. The interplay between these different non-covalent forces could lead to the formation of complex and functional supramolecular systems.
| Interaction Type | Potential Role of this compound | Potential Application |
| Metal Coordination | Ligand for metal ions | Catalysis, Porous Materials |
| Hydrogen Bonding | Acceptor via azide and nitrile nitrogens | Crystal Engineering, Molecular Recognition |
| π-π Stacking | Aromatic ring stacking | Organic Electronics, Self-Assembled Monolayers |
| Dipole-Dipole | From nitrile and azide groups | Liquid Crystals, Anion Sensing |
Exploration of Novel Synthetic Methodologies for this compound
The advancement of research into this compound is intrinsically linked to the development of efficient and scalable synthetic methods for its preparation. While standard methods for the synthesis of aryl azides exist, such as the diazotization of anilines followed by treatment with sodium azide, there is a continuous drive to develop more sustainable and versatile synthetic protocols.
One avenue of exploration is the direct azidation of C-H bonds. This approach would offer a more atom-economical and step-efficient route to this compound, avoiding the need for pre-functionalized starting materials. Additionally, flow chemistry methodologies could be investigated to enable a safer and more controlled synthesis, particularly given the potentially hazardous nature of azide compounds.
The development of one-pot syntheses that combine multiple reaction steps into a single operation would also be highly beneficial. For instance, a one-pot procedure for the synthesis of 5'-azido-5'-deoxyribonucleosides has been reported, offering a tractable alternative to more complex reactions. nih.gov A similar approach for this compound could significantly enhance its accessibility for further research.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Azidation | Atom economy, step efficiency | Catalyst development, regioselectivity |
| Flow Chemistry | Enhanced safety, scalability | Reactor design, process optimization |
| One-Pot Synthesis | Reduced workup, time-saving | Tandem reaction design, catalyst compatibility |
| Diazotization of Amines | Well-established, reliable | Optimization of reaction conditions |
Bioorthogonal Chemistry Applications of this compound (general concept related to azides)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of competing biological side reactions. wikipedia.org This makes this compound a prime candidate for the development of novel bioorthogonal probes.
The most prominent bioorthogonal reactions involving azides are the Staudinger ligation and the azide-alkyne cycloaddition, often referred to as "click chemistry". nih.govnih.gov
Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), forming an aza-ylide which can then be trapped to form a stable amide bond. wikipedia.org this compound could be incorporated into biomolecules and subsequently ligated with phosphine-containing probes for imaging or purification.
Azide-Alkyne Cycloaddition: This reaction, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, forms a stable triazole linkage. nih.govnih.gov The toxicity of copper in the CuAAC reaction limits its application in living cells, making the copper-free SPAAC a more attractive option for in vivo studies. wikipedia.org this compound could be used in click chemistry to label proteins, glycans, or other biomolecules for visualization and study.
Another potential application lies in photoaffinity labeling . Aryl azides can be photoactivated by UV light to form highly reactive nitrene intermediates. nih.gov These nitrenes can then form covalent bonds with nearby molecules, allowing for the identification of binding partners of a molecule of interest. nih.gov The specific substitution pattern of this compound may influence the reactivity and selectivity of the resulting nitrene, a factor that warrants further investigation.
| Bioorthogonal Reaction | Reaction Partners | Key Features | Potential Application of this compound |
| Staudinger Ligation | Azide, Phosphine | Catalyst-free, forms amide bond | Labeling of biomolecules in vitro and in vivo |
| CuAAC | Azide, Terminal Alkyne, Copper(I) catalyst | High yielding, regioselective | In vitro bioconjugation, materials science |
| SPAAC | Azide, Strained Alkyne (e.g., cyclooctyne) | Copper-free, suitable for living systems | Live-cell imaging, in vivo labeling |
| Photoaffinity Labeling | Aryl Azide, UV light | Forms highly reactive nitrene, covalent bond formation | Identifying protein-ligand interactions |
Challenges and Opportunities in the Comprehensive Research of this compound
Despite its potential, the comprehensive research of this compound is not without its challenges. The inherent instability of azide compounds requires careful handling and consideration of safety protocols. Furthermore, the development of synthetic routes that are both efficient and scalable is crucial for making this compound readily available for widespread research.
A significant opportunity lies in the systematic investigation of the structure-property relationships of this compound and its derivatives. Understanding how the interplay between the azide, nitrile, and methyl groups influences its reactivity, photophysical properties, and binding affinities will be key to unlocking its full potential. For instance, the electronic properties of the substituents on the aromatic ring can affect the reactivity of the azide group in cycloaddition reactions and the photochemistry of the corresponding nitrene in photoaffinity labeling.
The exploration of this compound in the context of medicinal chemistry also presents a promising frontier. The nitrile group is a common feature in many pharmaceutical agents, and the azide can be used as a versatile handle for bioconjugation or as a precursor to other functional groups.
Q & A
Q. What are the recommended synthetic routes for 5-Azido-2-methylbenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A plausible synthetic route involves nucleophilic substitution on a pre-functionalized benzonitrile scaffold. For example, substituting a halogen (e.g., chlorine) at the 5-position with sodium azide in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions . Reaction yield is highly dependent on:
- Catalyst choice : KI or phase-transfer catalysts can accelerate substitution .
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk azide decomposition.
- Solvent purity : Anhydrous conditions minimize side reactions.
Comparative studies on analogous compounds (e.g., 2-chloro-5-methylbenzonitrile) suggest yields >85% under optimized conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl group protons (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Splitting patterns confirm substitution patterns .
- ¹³C NMR : Azido groups (~120–130 ppm) and nitrile carbons (~115–120 ppm) are diagnostic .
- IR Spectroscopy : Strong absorption bands for the azide (~2100 cm⁻¹) and nitrile (~2230 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of N₂ from the azide group) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Use fume hoods to prevent inhalation of azide vapors or dust .
- Spill Management : Neutralize spills with damp sand or specialized absorbents; avoid water to prevent uncontrolled reactions .
- Storage : Keep in airtight containers under inert atmosphere (N₂ or Ar) to prevent moisture ingress and decomposition .
Advanced Research Questions
Q. How does the azido group in this compound influence its reactivity in click chemistry applications?
- Methodological Answer : The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , forming stable 1,2,3-triazoles. Key considerations:
- Catalyst Optimization : Cu(I) species (e.g., CuBr with TBTA ligand) enhance regioselectivity and reaction rate .
- Solvent Compatibility : Use DMSO or t-BuOH/H₂O mixtures to balance solubility and reaction efficiency .
- Side Reactions : Competing pathways (e.g., Staudinger reactions) can occur if phosphines are present; rigorous purification of starting materials is critical .
Q. What computational methods are suitable for predicting the stability of this compound under varying thermal conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–N₃ bond to assess thermal stability. B3LYP/6-31G(d) is a common functional/basis set .
- Molecular Dynamics (MD) Simulations : Model decomposition pathways at elevated temperatures (e.g., 100–150°C) to identify intermediates .
- Comparative Analysis : Cross-validate predictions with experimental DSC/TGA data from analogous azides (e.g., phenyl azides) .
Q. How do structural modifications at the 2-methyl position affect the compound's biological activity?
- Methodological Answer : Replace the 2-methyl group with bulkier substituents (e.g., ethyl, isopropyl) and evaluate:
- Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) predict steric clashes or improved affinity .
- Metabolic Stability : Assess CYP450-mediated oxidation rates using liver microsome assays. Methyl groups generally slow metabolism compared to halogens .
- Case Study : In 4-amino-5-fluoro-2-methylbenzonitrile, the 2-methyl group enhances lipophilicity, improving blood-brain barrier penetration .
Data Contradiction Analysis
- Synthetic Yield Variability : reports >97% purity for structurally similar chlorinated benzonitriles, while notes yields of ~70–85% for benzyloxy derivatives. This discrepancy highlights the need for reaction optimization specific to azide substitution.
- Safety Data Gaps : While and provide general guidelines for benzonitrile derivatives, azide-specific hazards (e.g., explosive potential) are not addressed. Researchers should consult specialized azide safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
